4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
“4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2225146-35-8 . It has a molecular weight of 223.46 and its IUPAC name is the same as the common name .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The InChI code for this compound is1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can produce a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s density is 1.558 g/mL at 25 °C .Scientific Research Applications
Synthesis and Crystallography
4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives are used extensively in the field of chemical synthesis and crystallography. The compounds are synthesized to create new pyrazole derivatives, which are then analyzed for their crystal structure using techniques such as X-ray diffraction. These analyses reveal intricate details about molecular configurations and spatial arrangements, contributing to our understanding of molecular interactions and structural properties (Xu & Shi, 2011).
Supramolecular Assembly and Structural Analysis
The chemical is also involved in reactions leading to the formation of various structures such as sheets built from π-stacked hydrogen-bonded chains. The specific orientation and planarity of the molecules in these structures are of great interest and are studied to gain insights into the molecular interactions and assembly processes (Trilleras et al., 2014).
Chemical Derivatives and Reactions
Synthesis of Pyrazole Derivatives
The chemical serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives are then utilized in different chemical reactions to form complex compounds, highlighting the versatility and reactivity of this compound in synthetic chemistry. The compounds synthesized from these reactions are characterized using various spectroscopic methods and are of interest for their potential applications in different fields (G. Vilkauskaitė et al., 2011).
Pharmaceutical and Biological Applications
Antimicrobial and Biological Evaluations
While ensuring the exclusion of direct drug use and dosage information, it's noteworthy that derivatives of this chemical have been evaluated for their antimicrobial properties. These evaluations are crucial for understanding the potential pharmaceutical applications of these compounds. The studies involve comparing the antimicrobial potency of these compounds against various bacterial and fungal strains, providing insights into their effectiveness and potential use in developing new antimicrobial agents (Thumar & Patel, 2011).
Spectroscopy and Photophysical Studies
Solvatochromic and Photophysical Properties
This compound derivatives have been studied for their solvatochromic and photophysical properties. These studies involve understanding how the compound interacts with light and how its properties change in different solvent environments. Such studies are crucial for applications in fields such as materials science and photonics, where the interaction of compounds with light plays a pivotal role (Singh et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, like “4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde”, often interact with various enzymes and receptors in the body. These could include enzymes involved in metabolic pathways or receptors on the surface of cells .
Mode of Action
The compound might bind to its target, causing a change in the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
Depending on the specific targets of “this compound”, various biochemical pathways could be affected. This could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence how well it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the pathways it affects. This could range from changes in cell signaling and function to potential therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its activity, or affect its stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of oxidative stress levels within cells. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway . This compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Properties
IUPAC Name |
4-bromo-5-chloro-1-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-5(7)4(6)3(2-10)8-9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJZNCUQCISTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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